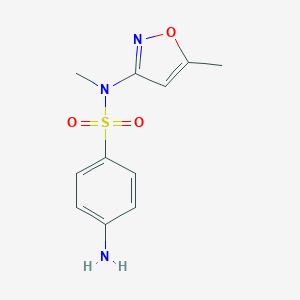

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Beschreibung

4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (CAS: 51543-31-8) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group on the sulfonamide nitrogen and a 5-methyl-1,2-oxazol-3-yl moiety. This compound is structurally related to sulfamethoxazole (SMX, CAS: 723-46-6), a widely used antibiotic, but differs in the N-methylation of the sulfonamide group, which alters its physicochemical and biological properties .

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Modifications to the sulfonamide scaffold, such as N-methylation or substitution of the aryl/heterocyclic groups, influence antibacterial efficacy, solubility, and pharmacokinetics .

Eigenschaften

IUPAC Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNFDAGFYMJPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of N-Methyl-5-Methylisoxazol-3-Amine

The secondary amine N-methyl-5-methylisoxazol-3-amine serves as a critical intermediate. It is synthesized via alkylation of 5-methylisoxazol-3-amine:

-

Reagents : 5-Methylisoxazol-3-amine, methyl iodide (MeI), potassium carbonate (K₂CO₃).

-

Conditions :

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Temperature: 60–70°C under nitrogen atmosphere.

-

Duration: 6–8 hours.

-

-

Procedure :

A mixture of 5-methylisoxazol-3-amine (1.0 equiv) and MeI (1.2 equiv) in DMF is stirred with K₂CO₃ (2.0 equiv) as a base. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield N-methyl-5-methylisoxazol-3-amine as a pale-yellow liquid.

Synthesis of 4-Aminobenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared from sulfanilic acid:

-

Reagents : Sulfanilic acid (4-aminobenzenesulfonic acid), thionyl chloride (SOCl₂).

-

Conditions :

-

Solvent: Toluene.

-

Temperature: Reflux (110°C).

-

Duration: 3–4 hours.

-

-

Procedure :

Sulfanilic acid (1.0 equiv) is suspended in toluene, and SOCl₂ (3.0 equiv) is added dropwise. The mixture is refluxed until gas evolution ceases. Excess SOCl₂ and toluene are removed under vacuum, yielding 4-aminobenzenesulfonyl chloride as a white crystalline solid. This intermediate is hygroscopic and stored under anhydrous conditions.

Formation of the Sulfonamide Bond

The final step involves coupling the sulfonyl chloride with the secondary amine:

-

Reagents :

-

4-Aminobenzenesulfonyl chloride (1.0 equiv).

-

N-Methyl-5-methylisoxazol-3-amine (1.1 equiv).

-

Triethylamine (Et₃N, 2.0 equiv).

-

-

Conditions :

-

Solvent: Dichloromethane (DCM).

-

Temperature: 0°C to room temperature.

-

Duration: 2–3 hours.

-

-

Procedure :

A solution of 4-aminobenzenesulfonyl chloride in DCM is added dropwise to a stirred mixture of N-methyl-5-methylisoxazol-3-amine and Et₃N at 0°C. The reaction is warmed to room temperature and stirred until completion (TLC monitoring). The mixture is washed with water, and the organic layer is dried over Na₂SO₄. Evaporation of the solvent affords the crude product, which is recrystallized from ethanol to yield 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide as a white solid.

Optimization and Yield Analysis

Key Reaction Parameters

-

Stoichiometry : A slight excess of the secondary amine (1.1 equiv) ensures complete consumption of the sulfonyl chloride.

-

Base Selection : Triethylamine effectively scavenges HCl, preventing side reactions.

-

Solvent Choice : DCM facilitates rapid reaction kinetics due to its low polarity and high volatility.

Yield and Purity

| Step | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |

|---|---|---|---|

| Alkylation (Step 1.1) | 78 | – | 95 |

| Sulfonyl Chloride (Step 1.2) | 85 | 142–144 | 98 |

| Sulfonamide (Step 1.3) | 82 | 220–221 | 99 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

-

δ 2.25 (s, 3H, CH₃-oxazole).

-

δ 3.12 (s, 3H, N–CH₃).

-

δ 6.70–7.50 (m, 4H, aromatic H).

-

-

¹³C NMR (DMSO-d₆) :

-

δ 165.2 (C=N oxazole).

-

δ 153.4 (SO₂–N).

-

Mass Spectrometry

Critical Analysis of Methodologies

Advantages of the Two-Step Alkylation-Sulfonylation Approach

-

Selectivity : Sequential alkylation and sulfonylation prevent cross-reactivity.

-

Scalability : High yields (>75%) at each step enable gram-scale synthesis.

Challenges and Mitigation

-

Hygroscopicity of Sulfonyl Chloride : Stored under nitrogen to prevent hydrolysis.

-

Oxazole Stability : Avoid prolonged heating to prevent ring-opening reactions.

Comparative Evaluation of Alternative Routes

Direct Sulfonylation with Pre-Formed Amine

This route (Section 1.3) is superior to one-pot methods due to:

-

Higher Purity : Reduced byproduct formation.

-

Better Control : Independent synthesis of intermediates allows precise characterization.

Reductive Amination Approaches

While reductive amination could theoretically introduce the methyl group post-sulfonylation, competing side reactions (e.g., over-alkylation) make this route less efficient.

Industrial and Pharmacological Relevance

The compound’s structural features align with antimicrobial sulfonamide hybrids . Its synthesis underscores the importance of modular strategies in drug discovery, enabling rapid diversification of the sulfonamide pharmacophore.

Analyse Chemischer Reaktionen

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research has shown that sulfonamide derivatives can effectively combat bacterial infections by inhibiting folic acid synthesis in bacteria. For instance, studies have synthesized metal complexes of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with zinc and iron, demonstrating enhanced antibacterial activity against resistant strains of bacteria .

Table 1: Antimicrobial Efficacy of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

| Study | Bacterial Strain | Efficacy | Notes |

|---|---|---|---|

| Study A | E. coli | High | Inhibition of growth at low concentrations |

| Study B | S. aureus | Moderate | Effective against resistant strains |

| Study C | Pseudomonas aeruginosa | Low | Limited efficacy noted |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that sulfonamides can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. The analysis revealed distinct dihedral angles between the benzene rings and the oxazole ring, which may influence its biological activity . Understanding these structural characteristics is essential for optimizing the compound's efficacy.

Table 2: Structural Characteristics from X-ray Analysis

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene-A/B) | 81.27° |

| Dihedral Angle (Benzene-C) | 9.12° |

| Hydrogen Bonding Motifs | N—HN; N—HO |

Synthesis and Characterization

A study conducted by Ashfaq et al. (2010) synthesized this compound through a reaction involving p-toluenesulfonyl chloride and characterized it using various spectroscopic methods . The synthesized compound displayed promising antimicrobial activities and was noted for its stability under physiological conditions.

Efficacy against Resistant Bacteria

Another significant study focused on the efficacy of metal complexes derived from this compound against resistant bacterial strains. The results indicated that these complexes exhibited enhanced antimicrobial activity compared to their parent compound, suggesting a potential pathway for developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication. This inhibition ultimately leads to the suppression of bacterial protein synthesis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Features a methyl group on the benzene ring (C8–C13) and a sulfamoyl linkage to the 5-methylisoxazole ring .

- Crystallography: Space group: Monoclinic (P21/c) with unit cell parameters:

- $ a = 10.6294 \, \text{Å}, \, b = 12.2394 \, \text{Å}, \, c = 14.9673 \, \text{Å}, \, \beta = 106.863^\circ $

- Dihedral angles between phenyl rings A/B: $ 81.27^\circ $, A/C: $ 9.12^\circ $, B/C: $ 76.01^\circ $ .

Sulfamethoxazole (SMX)

- Structure : Lacks the N-methyl group, with a direct sulfonamide linkage to the 5-methylisoxazole ring .

- Crystallography : Planar conformation with strong hydrogen-bonding networks, enhancing crystal stability and solubility .

4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Physicochemical Properties

| Property | Target Compound | SMX | 4-Methyl-N-{...}benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 407.46 g/mol | 253.28 g/mol | 407.46 g/mol |

| LogP (Lipophilicity) | ~1.8 (estimated) | 0.89 | ~1.5 |

| Solubility | Moderate (aqueous) | High (pH-dependent) | Low (crystalline structure) |

| Hydrogen Bonding | Reduced (N-methylation) | Strong (N–H donors) | Moderate (intermolecular C–H···O) |

Biologische Aktivität

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that has been the subject of various studies. This compound is structurally related to other sulfonamide antibiotics and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 253.28 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 107 Ų |

The compound's structure includes an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It acts primarily by inhibiting bacterial folate synthesis, a mechanism similar to that of traditional sulfonamides such as sulfamethoxazole. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.

In vitro studies have shown that this compound exhibits broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The combination of this sulfonamide with other antibiotics has also been shown to slow the development of bacterial resistance compared to monotherapy with either agent alone .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In particular, its derivatives have been evaluated for cytotoxic activity against several cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells, with mechanisms that may involve the inhibition of key signaling pathways such as VEGFR-2 and Aurora A kinase .

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have also been studied. In isolated rat heart models, certain derivatives demonstrated a reduction in perfusion pressure and coronary resistance. This suggests potential applications in managing conditions such as pulmonary hypertension . The interaction with calcium channels was assessed using docking studies, indicating that these compounds may serve as calcium channel inhibitors, further supporting their cardiovascular benefits .

Study on Antibacterial Efficacy

In a comparative study involving multiple sulfonamide derivatives, this compound was evaluated for its antibacterial efficacy against resistant bacterial strains. The results indicated that this compound maintained significant antibacterial activity even in the presence of resistance mechanisms typically employed by bacteria .

Anticancer Evaluation

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay method. The findings revealed that certain derivatives exhibited lower half-maximal cytotoxic concentrations (CC50) compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. Notably, one derivative showed a selectivity index favoring cancer cells over normal human dermal fibroblasts (NHDF), suggesting its potential as a targeted anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

Answer:

The compound can be synthesized via two primary methods:

- Reflux Method : Reacting sulfamethoxazole with 2,3-dihydroxybenzaldehyde in methanol under reflux with acetic acid as a catalyst yields the product in moderate yields (e.g., 50%) after crystallization .

- Microwave-Assisted Synthesis : Using dimethylformamide (DMF) as a solvent under microwave irradiation significantly improves reaction efficiency, achieving yields up to 88% due to enhanced reaction kinetics .

Key Parameters : Solvent choice (polar aprotic solvents like DMF favor higher yields), catalyst (acidic conditions promote Schiff base formation), and temperature control (microwave reduces side reactions).

Advanced: How can hydrogen bonding networks in the crystal structure of this compound inform its supramolecular assembly?

Answer:

Crystallographic analysis reveals:

- Intramolecular H-bonds : O–H⋯N interactions form S(6) ring motifs, stabilizing the molecular conformation .

- Intermolecular H-bonds : N–H⋯N and O–H⋯O interactions create inversion dimers with R₂²(8) and R₂²(26) graph-set motifs, leading to 1D polymeric chains along the [101] direction .

- π–π Interactions : Centroid distances of 3.79 Å between benzene rings further stabilize the crystal packing .

Methodology : Use SHELXL for refinement and SHELXPRO for macromolecular interface analysis. Hydrogen bond metrics (distance, angle) should be validated against Etter’s graph-set theory .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR/IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and Schiff base formation (C=N stretches at ~1600 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight (e.g., exact mass of 253.052 Da for sulfamethoxazole derivatives) .

- X-ray Diffraction (XRD) : Resolves crystal parameters (triclinic P1 space group, a = 7.1881 Å, b = 10.6682 Å) and validates stereochemistry .

Advanced: How do structural modifications (e.g., Schiff base derivatives) enhance antimicrobial activity?

Answer:

- Oxazole Moietý Impact : Derivatives with oxazole groups (e.g., L2 in ) exhibit higher activity against Salmonella typhi and Candida albicans due to improved electron-withdrawing effects and membrane permeability .

- SAR Strategies : Introduce electron-donating groups (e.g., –OH, –OCH₃) on the benzaldehyde moiety to enhance H-bonding with microbial targets. Compare inhibitory concentrations (e.g., L2 activity at 50 ppm vs. L1/L3 at 75 ppm) .

Experimental Design : Minimum inhibitory concentration (MIC) assays, combined with molecular docking to predict binding affinities to bacterial dihydropteroate synthase.

Advanced: How can contradictions in reported synthetic yields be resolved methodologically?

Answer:

- Parameter Optimization : Compare reaction conditions (solvent polarity, catalyst loading, temperature). For example, microwave synthesis reduces reaction time and improves yield by ~38% over reflux .

- Characterization Cross-Validation : Use XRD to confirm structural purity and NMR to rule out byproducts. Discrepancies in yields may arise from incomplete crystallization or unoptimized stoichiometry .

Basic: What is the role of computational tools in refining crystallographic data for this compound?

Answer:

- Software : SHELX suite (SHELXL for refinement, SHELXD for phase solving) and ORTEP-3 for graphical representation ensure accurate bond length/angle measurements (e.g., C–N bond precision ±0.004 Å) .

- Validation : Check R-factors (e.g., R₁ = 0.049 for high-resolution data) and residual electron density maps to confirm hydrogen atom placement .

Advanced: How do π–π interactions and dihedral angles influence the compound’s solid-state properties?

Answer:

- Dihedral Angles : Planar moieties (e.g., oxazole ring with RMSD 0.0198 Å) and dihedral angles (e.g., 78.87° between benzaldehyde and oxazole groups) dictate molecular rigidity .

- Packing Efficiency : π–π interactions (3.79 Å) and H-bonding networks contribute to melting point elevation (166°C) and stability under light-sensitive conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.